molecular formula C9H10N6S B3791588 2-methyl-6-[2-(4H-1,2,4-triazol-4-yl)ethyl]imidazo[2,1-b][1,3,4]thiadiazole

2-methyl-6-[2-(4H-1,2,4-triazol-4-yl)ethyl]imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B3791588
M. Wt: 234.28 g/mol
InChI Key: KUBICEZWZUSDIN-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of compounds that contain a 1,2,4-triazole ring in their structure . These compounds are known for their multidirectional biological activity and have been the subject of extensive research . They are integral parts of various drugs used in clinical therapy, including antifungal, anxiolytic, anticonvulsant, hypnotic, antimigraine, antiplatelet, antidepressant, anticancer, aromatase inhibitor, antiviral, and anticonvulsant drugs .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a focus of renewed interest among organic and medicinal chemists . Several novel hybrids with a broader spectrum have been synthesized based on a molecular hybridization approach .


Molecular Structure Analysis

1,2,4-Triazole has a molecular formula of C2H3N3 and acts as isosteres of amide, ester, and carboxylic acid . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .


Chemical Reactions Analysis

1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .


Physical and Chemical Properties Analysis

1,2,4-Triazoles are stable compounds and are difficult to cleave . They are characterized by their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Mechanism of Action

1,2,4-Triazoles have been found to exhibit significant antibacterial activity . They are also known to protect against oxidative damage and inhibit lipid peroxidation .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring, such as “2-methyl-6-[2-(4H-1,2,4-triazol-4-yl)ethyl]imidazo[2,1-b][1,3,4]thiadiazole”, could potentially be further investigated to harness their optimum antibacterial potential .

Properties

IUPAC Name

2-methyl-6-[2-(1,2,4-triazol-4-yl)ethyl]imidazo[2,1-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6S/c1-7-13-15-4-8(12-9(15)16-7)2-3-14-5-10-11-6-14/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBICEZWZUSDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)CCN3C=NN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-6-[2-(4H-1,2,4-triazol-4-yl)ethyl]imidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
2-methyl-6-[2-(4H-1,2,4-triazol-4-yl)ethyl]imidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 3
2-methyl-6-[2-(4H-1,2,4-triazol-4-yl)ethyl]imidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 4
2-methyl-6-[2-(4H-1,2,4-triazol-4-yl)ethyl]imidazo[2,1-b][1,3,4]thiadiazole

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